d-(+)-Lactose monohydrate
Overview
Description
D-(+)-Lactose monohydrate is a useful research compound. Its molecular formula is C12H24O12 and its molecular weight is 360.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Impact on Dry Powder Inhaler Formulations
d-(+)-Lactose monohydrate plays a crucial role in dry powder inhaler (DPI) formulations. The effects of high shear blending on α-lactose monohydrate, extensively used in DPI formulations, have been studied. Key process parameters such as total energy input, blade design, and pre-blending storage conditions significantly influence the apparent particle size distribution of the material. This distribution can, in turn, affect the performance of DPI formulations. Interestingly, high energy blending may alter the water sorption characteristics of lactose, although the formation of amorphous material in this context has not been confirmed (Bridson et al., 2007).
2. Effect on the Aerosolization of Drug/Carrier Blends
In another aspect, the milling and sieving of α-lactose monohydrate, a standard excipient in DPI formulations, affects its flow properties and physico-chemical characteristics. The processed lactose qualities were used to manufacture low concentration drug blends, and their aerosolization properties were analyzed. It was found that even gentle milling can result in surface defects on lactose crystals, impacting the carrier surface and thereby the aerosolization properties of drug/lactose blends (Steckel et al., 2006).
3. Influence on Alternative DPI Formulations
Lactose monohydrate's role in DPI formulations is further highlighted when looking at alternative carriers for drugs that interact with lactose's reducing sugar function. Studies on alternative carriers like mannitol, glucose, sorbitol, maltitol, and xylitol revealed challenges similar to those with lactose monohydrate, such as supplier variability and performance differences in drug/carrier blends. Mannitol showed potential as a drug carrier for DPIs, highlighting the comparative importance of lactose monohydrate in this domain (Steckel & Bolzen, 2004).
4. Determination of Amorphous Content in Inhalation Grade Lactose
The determination of amorphous lactose content in inhalation grade lactose is crucial for efficient drug delivery in powder blends. A new method based on dynamic vapor sorption (DVS) was developed to measure the amorphous content in crystalline alpha-lactose and amorphous lactose blends, providing a more accurate assessment of low levels of amorphous lactose content, which is vital for the efficiency of drug delivery in DPI formulations (Vollenbroek et al., 2010).
properties
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDJFVFTHLOSDW-XBLONOLSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
d-(+)-Lactose monohydrate | |
CAS RN |
64044-51-5 | |
Record name | Lactose, monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64044-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.